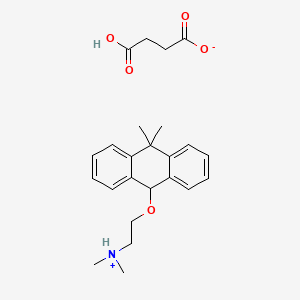

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate

Description

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate is a structurally complex compound combining an ethylamine backbone with a dimethylanthracene moiety and a succinate counterion. The molecule features:

- 10,10-Dimethyl-9-anthracenyloxy substituent: A bulky anthracene-derived group with electron-rich aromatic properties, likely influencing steric interactions and solubility.

- Succinate counterion: Enhances solubility and stability via ionic interactions.

Its structural complexity suggests roles in drug development (e.g., as an intermediate or impurity) or as a functionalized anthracene derivative for optoelectronic applications .

Propriétés

Numéro CAS |

18801-26-8 |

|---|---|

Formule moléculaire |

C24H31NO5 |

Poids moléculaire |

413.5 g/mol |

Nom IUPAC |

2-[(10,10-dimethyl-9H-anthracen-9-yl)oxy]ethyl-dimethylazanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C20H25NO.C4H6O4/c1-20(2)17-11-7-5-9-15(17)19(22-14-13-21(3)4)16-10-6-8-12-18(16)20;5-3(6)1-2-4(7)8/h5-12,19H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |

Clé InChI |

RUFMPBJUVQHKOU-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves synthetic routes that typically include the reaction of anthracene derivatives with ethylamine and dimethylamine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

The compound shares structural motifs with several pharmaceutical impurities and active ingredients. Key comparisons include:

Doxylamine Hydrogen Succinate (Imp. A(EP))

- Structure : N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine hydrogen succinate.

- Key Differences :

Orphenadrine Citrate

- Structure : N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate.

- Key Differences :

Sumatriptan Succinate Impurities

Anthracene-Based Derivatives

The anthracenyloxy group distinguishes this compound from other anthracene derivatives:

9,10-Bis[N-(2-naphthyl)anilino]anthracene

- Structure: Anthracene core with naphthyl and phenyl amino groups.

- Key Differences: Functionalization: Amino groups instead of ether-linked ethylamine. Use: Organic semiconductor or fluorescent material .

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Structure: Sulfonamide-linked anthraquinone derivative.

- Key Differences: Functional group: Sulfonamide and ketone groups instead of ethoxyamine. Use: Potential dye or photochemical agent .

Metabolic and Analytical Comparisons

Evidence from metabolic studies (e.g., LC-MS/MS and GC × GC-TOF-MS) highlights differences in pathways when comparing ethylamine and succinate cultures.

- Succinate vs. Ethylamine Metabolism :

- Analytical Relevance : The compound’s succinate counterion may influence its metabolic stability or detection in similar assays.

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Metabolic Differences (Ethylamine vs. Succinate Cultures)

Activité Biologique

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate (CAS Number: 68162-40-3) is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- C : 25

- H : 33

- N : 1

- O : 5

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 310.21654 | 175.7 |

| [M+Na]+ | 332.19848 | 190.1 |

| [M+NH4]+ | 327.24308 | 188.6 |

| [M+K]+ | 348.17242 | 176.9 |

Pharmacological Properties

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate exhibits several pharmacological properties that make it a candidate for further investigation:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

- Photodynamic Activity : The anthracene component may contribute to photodynamic properties, making it useful in phototherapy applications.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

- Modulation of neurotransmitter receptor activity, particularly involving NMDA and GABA receptors.

- Interaction with cellular signaling pathways that regulate oxidative stress responses.

Study on Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of similar anthracene derivatives. The results indicated that these compounds could inhibit excitotoxicity induced by NMDA receptor activation in neuronal cultures, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various succinate derivatives, including those related to ethylamine compounds. The findings demonstrated significant free radical scavenging activity, indicating that ethylamine derivatives could mitigate oxidative damage in cells.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.